What are the properties of Methyl N-(tert-butoxycarbonyl)-O-methyl-L-serinate?
What are the properties of Methyl N-(tert-butoxycarbonyl)-O-methyl-L-serinate?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the properties, synthesis, and applications of Methyl N-(tert-butoxycarbonyl)-O-methyl-L-serinate. This serine derivative is a valuable building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug discovery.
Chemical and Physical Properties
Methyl N-(tert-butoxycarbonyl)-O-methyl-L-serinate, also known as Boc-Ser(OMe)-OMe, is a protected amino acid derivative. The tert-butoxycarbonyl (Boc) group protects the amine, while the methyl ester and methyl ether protect the carboxylic acid and hydroxyl groups, respectively. This full protection allows for its use in various synthetic strategies where selective deprotection is required.
Table 1: General and Physical Properties
| Property | Value | Reference |
| CAS Number | 134167-07-0 | [1] |
| Molecular Formula | C10H19NO5 | [1] |
| Molecular Weight | 233.26 g/mol | [1][2] |
| Physical Form | Liquid | [1] |
| Color | Colorless to light yellow | [1] |
| Purity | ≥97% | [3] |
| Optical Activity | +33.9° (c=0.50 g/100ml in CHCl3) | [1] |
| Storage Temperature | 2-8°C | [1] |
Table 2: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoate |
| InChI | InChI=1S/C10H19NO5/c1-10(2,3)16-9(13)11-7(6-14-4)8(12)15-5/h7H,6H2,1-5H3,(H,11,13)/t7-/m0/s1 |
| InChIKey | VKRNQTKSNGIWBV-ZETCQYMHSA-N |
| SMILES | COC(=O)--INVALID-LINK--NC(=O)OC(C)(C)C |
Synthesis and Experimental Protocols
The synthesis of Methyl N-(tert-butoxycarbonyl)-O-methyl-L-serinate typically involves a multi-step process starting from L-serine. The general synthetic strategy involves the protection of the amino and carboxyl groups, followed by the methylation of the hydroxyl group.
General Synthetic Pathway
A plausible synthetic route, based on standard protecting group chemistry, is outlined below. This pathway involves the initial protection of the amino group of L-serine with a Boc group, followed by esterification of the carboxylic acid and finally O-methylation of the side-chain hydroxyl group.
Experimental Protocol for a Related Compound: N-Boc-L-serine methyl ester
Materials:
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N-Boc-L-serine
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Dimethylformamide (DMF)
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Potassium carbonate (K2CO3)
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Methyl iodide (CH3I)
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Ethyl acetate
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Water
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Brine
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Magnesium sulfate (MgSO4)
Procedure:
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To a cold solution of N-Boc-L-serine (0.16 mol) in dimethylformamide (150 mL), add solid potassium carbonate (0.176 mol).[4]
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After stirring for 10 minutes in an ice-water bath, add methyl iodide (0.32 mol) to the white suspension.[4]
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Continue stirring at 0°C for 30 minutes, at which point the mixture may solidify.[4]
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Warm the reaction to room temperature and stir for an additional hour. Monitor the reaction for the complete formation of the methyl ester using thin-layer chromatography (TLC).[4]
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Filter the reaction mixture by suction and partition the filtrate between ethyl acetate (300 mL) and water (300 mL).[4]
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Wash the organic phase with brine (2 x 300 mL), dry with magnesium sulfate, filter, and concentrate to yield N-Boc-L-serine methyl ester as a pale amber oil.[4]
Note on O-Methylation: The subsequent O-methylation of the hydroxyl group would typically be achieved by treating the N-Boc-L-serine methyl ester with a methylating agent such as methyl iodide in the presence of a strong base like sodium hydride in an anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Spectroscopic Data
Spectroscopic data is crucial for the characterization and confirmation of the chemical structure of Methyl N-(tert-butoxycarbonyl)-O-methyl-L-serinate. While a complete set of publicly available spectra for this specific compound is limited, the expected spectral features can be predicted based on its structure.
Expected Spectroscopic Features:
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¹H NMR: The proton NMR spectrum is expected to show signals for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), the two methyl groups of the ester and ether (singlets around 3.7 ppm and 3.3 ppm, respectively), and the protons of the serine backbone.
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¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbons of the ester and the carbamate, the quaternary carbon and methyl carbons of the Boc group, the methoxy carbons, and the carbons of the serine backbone.
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FT-IR: The infrared spectrum would likely show characteristic absorption bands for the N-H stretching of the carbamate, C=O stretching of the ester and carbamate, and C-O stretching of the ether and ester groups.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (233.26 g/mol ) and characteristic fragmentation patterns.
Applications in Research and Development
Methyl N-(tert-butoxycarbonyl)-O-methyl-L-serinate is a valuable building block in organic synthesis, primarily due to its protected functional groups which allow for controlled reactions at other sites of a molecule.
Peptide Synthesis
As a protected amino acid, its primary application is in peptide synthesis. The fully protected nature of this derivative makes it suitable for incorporation into peptide chains where the serine side chain needs to remain methylated. The workflow for its use in solid-phase peptide synthesis (SPPS) is depicted below.
Drug Discovery
The incorporation of modified amino acids like O-methyl-serine into peptide-based drug candidates can significantly impact their pharmacological properties. O-methylation can:
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Increase metabolic stability: By blocking a potential site of enzymatic degradation.
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Modulate receptor binding: The change in polarity and size of the side chain can alter the binding affinity and selectivity for biological targets.
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Influence conformation: The methylated side chain can affect the secondary structure of the peptide, influencing its biological activity.
Synthesis of Complex Molecules
Beyond peptide synthesis, this compound can serve as a chiral building block for the synthesis of other complex organic molecules and natural products where a protected serine moiety is required.
Safety Information
For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. General safety precautions for handling this chemical include:
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Working in a well-ventilated fume hood.
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Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Avoiding inhalation, ingestion, and contact with skin and eyes.
This technical guide provides a summary of the available information on Methyl N-(tert-butoxycarbonyl)-O-methyl-L-serinate. For further in-depth details, researchers are encouraged to consult the cited literature and supplier documentation.
